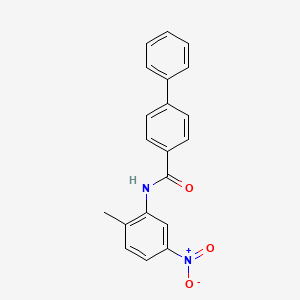![molecular formula C16H18N2O3S B5548135 N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide is a compound that has been explored in various scientific contexts, including its synthesis and potential applications in pharmaceutical and chemical fields.
Synthesis Analysis
- The synthesis process typically involves reactions with 4-methylbenzenesulfonyl chloride, and further reactions to yield various substituted acetamides. These processes are characterized by their IR, 1 H-NMR spectral data, and CHN analysis data (Abbasi et al., 2019).
Molecular Structure Analysis
- The molecular structure of related compounds has been determined through methods like X-ray crystallography, revealing intricate details about hydrogen-bonding and molecular geometry (Romero & Margarita, 2008).
Chemical Reactions and Properties
- This compound and its derivatives have been studied for their enzyme inhibitory activities, indicating significant biochemical interactions. For example, they have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Physical Properties Analysis
- The physical properties, including stability and solubility, are significant for the application of this compound in various fields. For instance, related compounds have shown stability under certain conditions and solubility in specific solvents (Sakai et al., 2022).
Chemical Properties Analysis
- The chemical properties, such as reactivity and potential as a catalyst or reagent in various chemical reactions, have been a focus of study. This includes its role in the modulation of immune responses and potential in pharmaceutical applications (Wang et al., 2004).
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide, have been synthesized and characterized. These complexes were studied for their antioxidant activity in vitro, showing significant activity. This highlights the potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Antibacterial Properties
Research into Schiff base ligands derived from sulfanilamides and related copper(II) complexes has expanded the understanding of this compound derivatives. These studies have shown that such compounds possess notable antibacterial activity, underscoring their potential in antimicrobial applications (Salehi et al., 2016).
Enzyme Inhibition for Therapeutic Research
The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties, closely related to the core structure of this compound, has been investigated. These compounds exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which is crucial for developing treatments for diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Antimicrobial Evaluation of Sulfonamide Derivatives
Studies on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, similar to this compound, have shown promising antimicrobial properties. This suggests a potential role for these compounds in addressing microbial resistance and developing new antimicrobial agents (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-3-5-14(6-4-12)11-17-22(20,21)16-9-7-15(8-10-16)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGMVICRGSWZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)




![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)